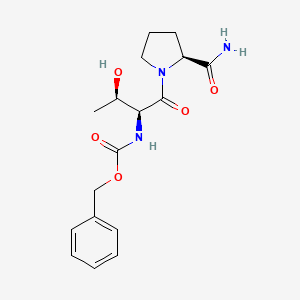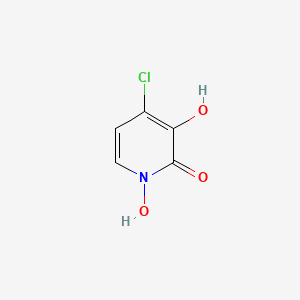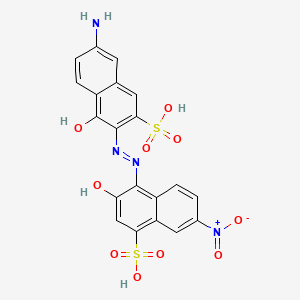
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C9H11ClN2O3S . It has a molecular weight of 262.71 g/mol . The compound is also known by other names such as “N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide” and has the CAS number 17560-53-1 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) . The canonical SMILES representation is CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N . Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 97.6 Ų and a complexity of 365 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide has potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. Its structural features, such as the sulfonyl group, make it a candidate for the development of new therapeutic agents . The compound could be used as a building block in the synthesis of various pharmacologically active molecules, including analgesics and anti-inflammatory drugs .
Industrial Chemical Synthesis
In the industrial sector, this compound can be utilized as an intermediate in the synthesis of more complex chemical entities. Its reactivity due to the presence of the acetamide group allows for further functionalization, which is essential in the production of dyes, resins, and other polymers.
Environmental Science
The environmental applications of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide may include its role as a chemical marker or tracer in environmental studies. Due to its unique chemical signature, it can be used to track chemical processes in water treatment or pollution control studies.
Analytical Chemistry
This compound’s distinct chemical structure can be advantageous in analytical chemistry, where it may serve as a standard or reference material in chromatographic analysis and mass spectrometry. It can help in the calibration of instruments and validation of analytical methods .
Biological Research
In biological research, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide can be a valuable tool for studying enzyme-substrate interactions, particularly with enzymes that interact with sulfonyl-containing substrates. It can also be used to investigate the metabolic pathways of similar compounds .
Pharmacology
Pharmacologically, this compound could be explored for its potential effects on various biological targets. It may act as an inhibitor or activator of certain cellular processes, making it a compound of interest in the study of disease mechanisms and the development of new treatments .
Mecanismo De Acción
Target of Action
The primary target of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is carbonic anhydrase , an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .
Mode of Action
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the normal physiological processes that depend on this reaction .
Biochemical Pathways
By inhibiting carbonic anhydrase, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide affects several biochemical pathways. It disrupts the bicarbonate buffering system , leading to a decrease in the transport of carbon dioxide from tissues to the lungs. This can affect processes such as respiration and the regulation of pH in the body .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and the presence of transporters .
Result of Action
The inhibition of carbonic anhydrase by N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide can lead to a variety of effects at the molecular and cellular levels. These include changes in intracellular pH, disruption of ion transport, and alterations in fluid balance .
Action Environment
The action of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances that bind to carbonic anhydrase could affect the efficacy of the compound .
Propiedades
IUPAC Name |
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZLMFBWGLETNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679708 |
Source


|
| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17560-53-1 |
Source


|
| Record name | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17560-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphthylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt](/img/structure/B578970.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)
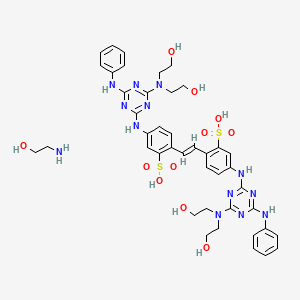
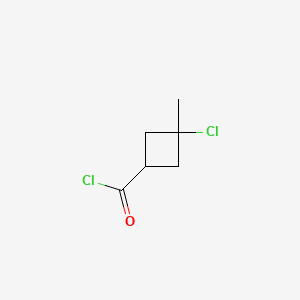

![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)



